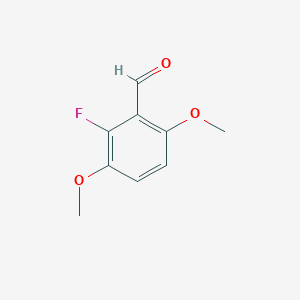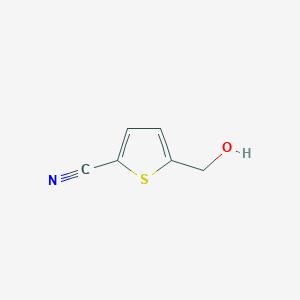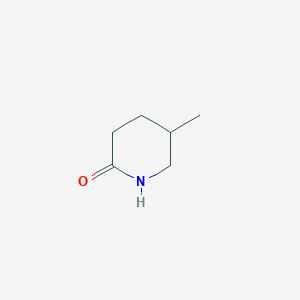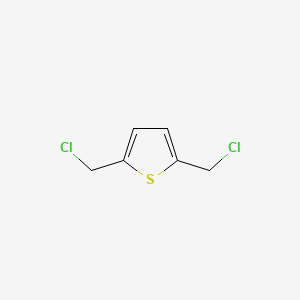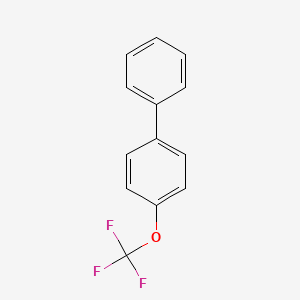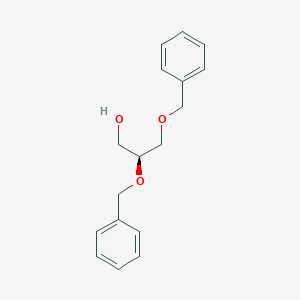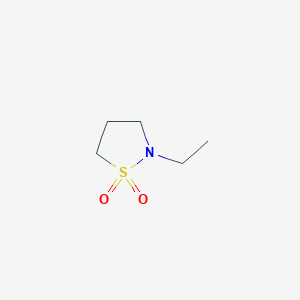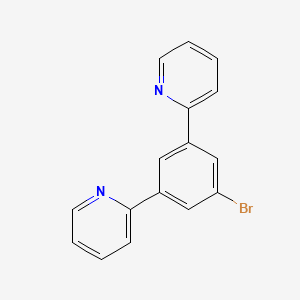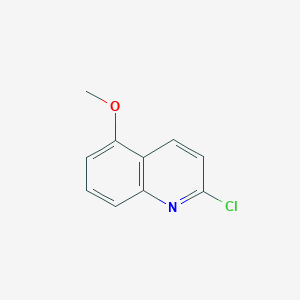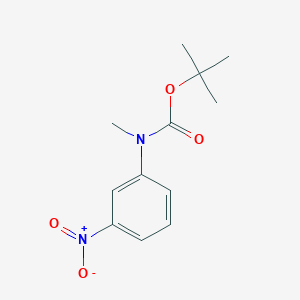
叔丁基甲基(3-硝基苯基)氨基甲酸酯
概述
描述
Tert-butyl methyl(3-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O4 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to a carbamate moiety
科学研究应用
Tert-butyl methyl(3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Carbamates are generally known to interact with enzymes and receptors in the body, altering their function .
Mode of Action
Carbamates typically work by binding to their target enzymes or receptors, thereby modifying their activity . The presence of the nitrophenyl group might influence the binding affinity and specificity of the compound.
Biochemical Pathways
Carbamates are known to interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are generally well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of Tert-butyl methyl(3-nitrophenyl)carbamate . For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(3-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with methyl(3-nitrophenyl)amine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond . The reaction can be performed at room temperature, making it a convenient and efficient method for producing this compound.
Industrial Production Methods
Industrial production of tert-butyl methyl(3-nitrophenyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl methyl(3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using strong acids or bases.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major products are the corresponding amine and carbon dioxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.
Methyl carbamate: Another carbamate derivative with different functional groups.
Phenyl carbamate: A compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
Tert-butyl methyl(3-nitrophenyl)carbamate is unique due to the presence of both a tert-butyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
tert-butyl N-methyl-N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMFFGDPISPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468098 | |
| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528882-15-7 | |
| Record name | TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
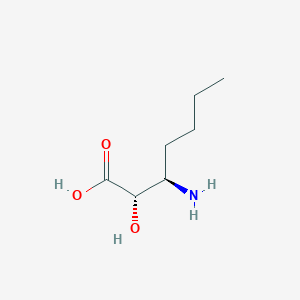
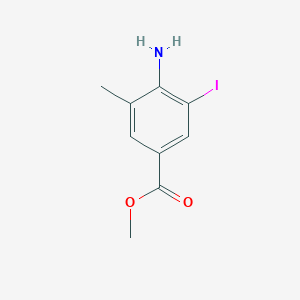
![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)
